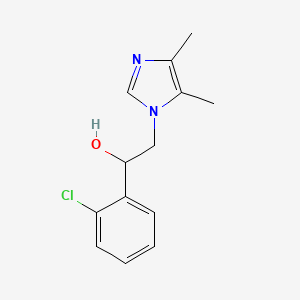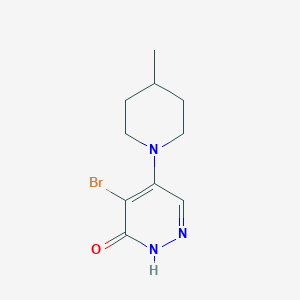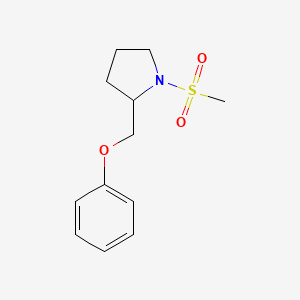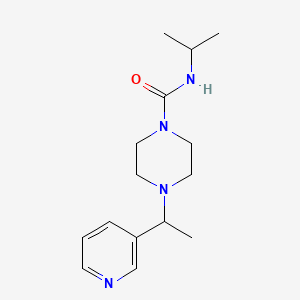
1-(2-Chlorophenyl)-2-(4,5-dimethylimidazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-2-(4,5-dimethylimidazol-1-yl)ethanol, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. In
作用机制
1-(2-Chlorophenyl)-2-(4,5-dimethylimidazol-1-yl)ethanol works by binding to alpha-2 adrenergic receptors in the brain, which reduces the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure and anxiety. This results in a decrease in blood pressure and a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce sympathetic nervous system activity, decrease heart rate, and dilate blood vessels. This compound has also been shown to increase the release of growth hormone and decrease insulin levels.
实验室实验的优点和局限性
1-(2-Chlorophenyl)-2-(4,5-dimethylimidazol-1-yl)ethanol has several advantages for lab experiments. It is readily available and easy to administer. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It can have side effects, such as drowsiness and dry mouth, which can affect the results of experiments. It can also interact with other medications, which can complicate experimental design.
未来方向
There are several future directions for research on 1-(2-Chlorophenyl)-2-(4,5-dimethylimidazol-1-yl)ethanol. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to reduce some of the symptoms of PTSD, such as hyperarousal and anxiety. Another area of interest is its potential use in the treatment of chronic pain. This compound has been found to have analgesic properties, and it may be useful in the treatment of chronic pain conditions. Additionally, further research is needed to better understand the long-term effects of this compound use and to develop more effective dosing strategies.
Conclusion:
In conclusion, this compound is a medication with a wide range of scientific research applications. It is synthesized using a simple method and has a well-understood mechanism of action. This compound has been found to be effective in reducing blood pressure, treating ADHD and anxiety disorders, and managing withdrawal symptoms from alcohol and opioids. While it has some limitations for lab experiments, this compound has several advantages and has been extensively studied. Further research is needed to explore its potential use in the treatment of PTSD, chronic pain, and other medical conditions.
合成方法
1-(2-Chlorophenyl)-2-(4,5-dimethylimidazol-1-yl)ethanol is synthesized by reacting 2-chlorobenzaldehyde with 4,5-dimethylimidazole to form 1-(2-chlorophenyl)-2-(4,5-dimethylimidazol-1-yl)ethanone. The ethanone is then reduced using sodium borohydride to form this compound.
科学研究应用
1-(2-Chlorophenyl)-2-(4,5-dimethylimidazol-1-yl)ethanol has been extensively studied for its use in the treatment of various medical conditions. It has been found to be effective in reducing blood pressure, especially in patients with hypertension. This compound has also been used in the treatment of ADHD, anxiety disorders, and opioid and alcohol withdrawal symptoms.
属性
IUPAC Name |
1-(2-chlorophenyl)-2-(4,5-dimethylimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9-10(2)16(8-15-9)7-13(17)11-5-3-4-6-12(11)14/h3-6,8,13,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPESYOVIKRDVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC(C2=CC=CC=C2Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)
![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)
![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)




![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7596119.png)
![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)
![2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)
![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)
